3-Amino-N-butylpropanamide hydrochloride
Overview
Description
3-Amino-N-butylpropanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its amide functional group and the presence of an amino group, which makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butylpropanamide hydrochloride typically involves the reaction of butylamine with acrylonitrile, followed by hydrogenation and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
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Reaction of Butylamine with Acrylonitrile
Reagents: Butylamine, Acrylonitrile
Conditions: Room temperature, solvent (e.g., ethanol)
Product: N-Butylacrylamide
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Hydrogenation
Reagents: N-Butylacrylamide, Hydrogen gas
Conditions: Elevated pressure, catalyst (e.g., palladium on carbon)
Product: 3-Amino-N-butylpropanamide
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Formation of Hydrochloride Salt
Reagents: 3-Amino-N-butylpropanamide, Hydrochloric acid
Conditions: Aqueous solution
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-butylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
3-Amino-N-butylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-N-butylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropionamide hydrochloride
- N-Butylacetamide
- N-Butylformamide
Comparison
3-Amino-N-butylpropanamide hydrochloride is unique due to its specific structure, which combines an amino group and an amide group with a butyl chain. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, 3-Aminopropionamide hydrochloride lacks the butyl chain, resulting in different solubility and reactivity profiles. N-Butylacetamide and N-Butylformamide, on the other hand, do not possess the amino group, which limits their applications in certain biochemical studies .
Properties
IUPAC Name |
3-amino-N-butylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-2-3-6-9-7(10)4-5-8;/h2-6,8H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQXAYUEASDBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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